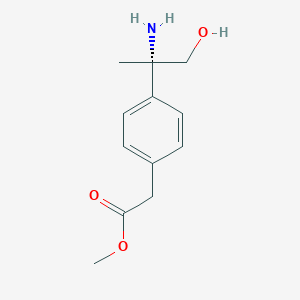
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-amino-1-hydroxypropan-2-yl)phenylacetic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Chiral Resolution: The chiral center is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl structure.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with an amino and hydroxy group.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 2-[4-[(2S)-2-amino-1-hydroxypropan-2-yl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-14)10-5-3-9(4-6-10)7-11(15)16-2/h3-6,14H,7-8,13H2,1-2H3/t12-/m1/s1 |
InChIキー |
YBHZTRXBRGTJDV-GFCCVEGCSA-N |
異性体SMILES |
C[C@@](CO)(C1=CC=C(C=C1)CC(=O)OC)N |
正規SMILES |
CC(CO)(C1=CC=C(C=C1)CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


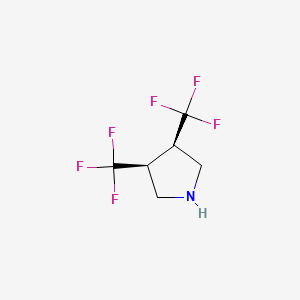
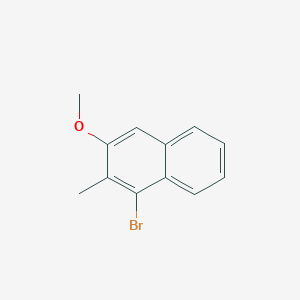
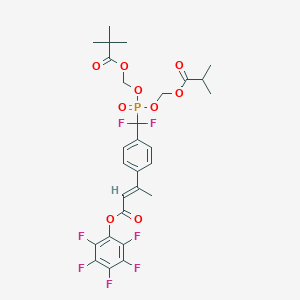
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
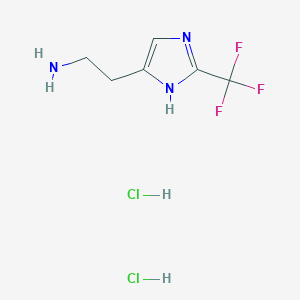
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
